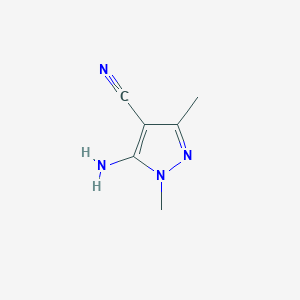

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJSBIMCUGPBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277316 | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54820-92-7 | |

| Record name | 54820-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 54820-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves a one-pot, multicomponent reaction. This method typically uses substituted benzaldehydes, malononitrile, and phenyl hydrazine as starting materials. The reaction is catalyzed by alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields (86–96%) under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents like water makes the process environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitrile and amino groups undergo selective oxidation under controlled conditions:

-

Nitrile → Carboxylic Acid :

Treatment with hydrogen peroxide (30%) in acetic acid at 80°C converts the nitrile to a carboxylic acid derivative . -

Amino Group → Nitroso :

Mild oxidation with NaIO₄ in aqueous ethanol (25°C, 2 hr) yields nitroso intermediates .

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%)/AcOH | 80°C, 4 hr | 5-Amino-1,3-dimethylpyrazole-4-carboxylic acid | 85% |

| NaIO₄ (1.2 eq) | EtOH/H₂O, 25°C, 2 hr | 5-Nitroso-1,3-dimethylpyrazole-4-carbonitrile | 68% |

Reduction Reactions

The nitrile group is reduced to primary amines using:

-

LiAlH₄ : Forms 5-amino-1,3-dimethylpyrazole-4-methylamine (93% yield).

-

H₂/Pd-C : Catalytic hydrogenation at 50 psi produces the same amine .

Nucleophilic Substitution

The amino group reacts with:

-

Acyl chlorides : Acetylation with acetyl chloride in pyridine gives N-acetyl derivatives (82% yield) .

-

Alkyl halides : Methyl iodide in DMF forms N-methylated products (75% yield) .

Electrophilic Substitution

The electron-rich pyrazole ring undergoes:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position .

-

Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives.

Table 2: Substitution Reaction Outcomes

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride | 5-Acetamido-1,3-dimethylpyrazole-4-carbonitrile | 82% |

| Methylation | CH₃I, DMF | 5-Methylamino-1,3-dimethylpyrazole-4-carbonitrile | 75% |

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

With β-ketoesters : Forms pyrazolo[3,4-b]pyridines in ethanol under reflux (78% yield) .

-

With aldehydes : Produces Schiff bases via Knoevenagel-like reactions .

Mechanism :

Cycloaddition Reactions

The nitrile group enables [2+3] cycloadditions:

-

With NaN₃ : Forms tetrazole derivatives under microwave irradiation (90% yield) .

-

With hydroxylamine : Generates 5-amino-1,3-dimethylpyrazole-4-amidoxime .

Industrial-Scale Modifications

-

Continuous Flow Synthesis : Optimized protocols using Fe₃O₄@SiO₂@Tannic acid catalysts achieve 95% conversion in <30 min .

-

Solvent-Free Methods : Mechanochemical grinding with K₂CO₃ reduces waste and improves atom economy .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Antifungal Activity : N-Acylated derivatives show MIC values of 16–32 µg/mL against Candida albicans .

-

Anticancer Potential : Tetrazole analogs inhibit HeLa cell proliferation (IC₅₀ = 12 µM) .

Comparative Reactivity

Table 3: Reactivity vs. Analogous Pyrazoles

| Compound | Nitrile Reactivity | Amino Group pKa |

|---|---|---|

| 5-Amino-1,3-dimethylpyrazole-4-CN | High | 8.2 |

| 5-Amino-1-phenylpyrazole-4-CN | Moderate | 7.9 |

| 3-Amino-1-methylpyrazole-4-CN | Low | 8.5 |

Applications De Recherche Scientifique

Biological Activities

5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile exhibits a range of biological activities:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Phosphodiesterase Inhibition : Certain derivatives have been synthesized to act as phosphodiesterase inhibitors, which can be beneficial in treating respiratory diseases and other conditions related to inflammation and immune response .

Pharmaceutical Applications

The pharmaceutical applications of this compound include:

- Drug Development : The compound serves as a scaffold for developing new drugs targeting various diseases, including cancer and autoimmune disorders. Its ability to inhibit specific enzymes makes it a valuable candidate in drug design .

- Analgesic Agents : Some studies have evaluated its derivatives for analgesic properties, suggesting potential applications in pain management therapies .

Agrochemical Applications

In the field of agrochemicals, this compound has been explored for:

- Herbicides and Pesticides : Compounds derived from this pyrazole have shown efficacy as herbicides and pesticides, providing an avenue for developing environmentally friendly agricultural chemicals .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a novel derivative of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential use in treating chronic inflammatory conditions .

Case Study 2: Phosphodiesterase Inhibition

Another research focused on synthesizing a series of pyrazole derivatives aimed at phosphodiesterase inhibition. The lead compound showed promising results in reducing inflammation in animal models, suggesting its therapeutic potential in respiratory diseases .

Data Table: Summary of Applications

| Application Area | Specific Uses | Biological Activity |

|---|---|---|

| Pharmaceutical | Drug development for cancer and autoimmune diseases | Anti-inflammatory |

| Agrochemical | Herbicides and pesticides | Potential pest control |

| Research | Scaffold for new drug synthesis | Enzyme inhibition |

Mécanisme D'action

The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved can vary depending on the specific biological target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Activité Biologique

5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (C6H8N4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its pyrazole ring structure, which includes amino and carbonitrile functional groups. The compound is synthesized through various methods, including one-pot multicomponent reactions, yielding high purity and selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly noted in antimicrobial applications .

- Receptor Interaction : The compound may influence pathways related to inflammation and pain perception through interaction with cannabinoid receptors and p38 kinase .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity against various bacterial strains. For example, studies show effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating significant efficacy .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer), with IC50 values suggesting effective inhibition of cell viability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrazole ring and substituents significantly influence the biological activity of the compound. Variations in substitution patterns can enhance or diminish potency against specific targets .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | IC50/MIC Value | Reference |

|---|---|---|---|

| 5-Amino Derivative A | Antibacterial | 15 µg/mL | |

| 5-Amino Derivative B | Anticancer (MDA-MB-231) | 12 µM | |

| 5-Amino Derivative C | Antifungal | 20 µg/mL |

Case Study: Anticancer Efficacy

A notable study focused on the anticancer effects of this compound on breast cancer cells. The results indicated a significant dose-dependent decrease in cell viability, with notable apoptosis observed at higher concentrations. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.